

"Antitumor agent-28" chemical structure and properties

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Antitumor Agent-28: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Antitumor agent-28**, a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. This document consolidates available data on its chemical structure, physicochemical properties, mechanism of action, and key experimental findings to support further research and development.

Core Properties and Chemical Structure

Antitumor agent-28 is a potent and selective inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] Its inhibitory activity against other kinases, such as Ataxia Telangiectasia and Rad3-related protein (ATR) and phosphatidylinositol 3-kinase alpha (PI3Kα), is significantly lower, highlighting its selectivity.[1][4] The compound has the chemical formula C25H32N6O4S and a molecular weight of 512.63 g/mol .[3]

Table 1: Physicochemical Properties of Antitumor Agent-28



Property	Value	Source
CAS Number	2097499-67-5	[1]
Molecular Formula	C25H32N6O4S	[3]
Molecular Weight	512.63 g/mol	[3]

Chemical Structure:

While a definitive 2D structure image is not publicly available in the immediate search results, its chemical formula provides the basis for its composition.

In Vitro Inhibitory Activity

Antitumor agent-28 has been characterized by its potent inhibition of ATM kinase. The following table summarizes its inhibitory concentrations (IC50) against key cellular kinases.

Table 2: IC50 Values of Antitumor Agent-28

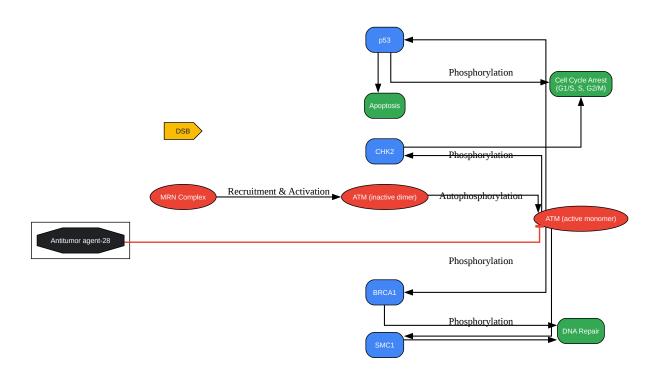
Target Kinase	IC50	Cell Line	Source
ATM	7.6 nM	HT29	[1][4]
ATR	18 μΜ	HT29	[1][4]
ΡΙ3Κα	0.24 μΜ	BT474	[1][4]
mTOR	No inhibition	MDA-MB-468	[1][4]

Mechanism of Action: ATM Signaling Pathway Inhibition

Antitumor agent-28 exerts its antitumor effect by selectively inhibiting ATM kinase.[1][2][3][4] ATM is a primary sensor of DNA double-strand breaks (DSBs) and orchestrates a complex signaling network to maintain genomic integrity. Upon activation, ATM phosphorylates a multitude of downstream substrates involved in cell cycle arrest, DNA repair, and apoptosis.



By inhibiting ATM, **Antitumor agent-28** disrupts these critical cellular processes in cancer cells, leading to the accumulation of DNA damage and ultimately cell death.



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Caption: ATM signaling pathway initiated by DNA double-strand breaks and inhibited by **Antitumor agent-28**.

Experimental Protocols



While specific, detailed experimental protocols for **Antitumor agent-28** are not publicly available, this section outlines general methodologies for key assays based on the available information.

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of **Antitumor agent-28** required to inhibit 50% of the activity of target kinases (ATM, ATR, PI3K α).

General Protocol:

- Kinase Reaction Setup:
 - Prepare a reaction buffer containing the purified recombinant kinase (e.g., ATM, ATR, or PI3Kα).
 - Add a specific substrate for the kinase and ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).
- Inhibitor Addition:
 - Prepare serial dilutions of Antitumor agent-28 in a suitable solvent (e.g., DMSO).
 - Add the diluted inhibitor to the kinase reaction mixtures. Include a vehicle control (DMSO only).
- Incubation:
 - Incubate the reaction mixtures at an optimal temperature (e.g., 30°C or 37°C) for a defined period to allow for the kinase reaction to proceed.
- Detection of Kinase Activity:
 - The method of detection depends on the assay format:
 - Radiometric Assay: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP using phosphocellulose paper or beads. Quantify the incorporated radioactivity using a scintillation counter.



- Fluorescence-Based Assay: Use a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate. Measure the fluorescence signal using a plate reader.
- Luminescence-Based Assay: Employ a system where kinase activity is coupled to a luciferase reaction (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of Antitumor agent 28 relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation/Viability Assay

Objective: To assess the effect of **Antitumor agent-28** on the proliferation and viability of cancer cell lines (e.g., HT29, BT474, MDA-MB-468).

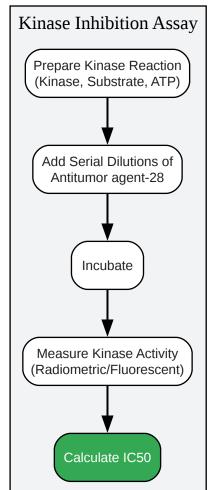
General Protocol:

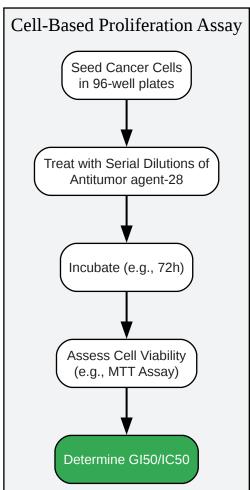
- Cell Seeding:
 - Culture the desired cancer cell lines in appropriate growth medium.
 - Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of Antitumor agent-28.
 - Treat the cells with varying concentrations of the compound. Include a vehicle control.
- Incubation:



- Incubate the plates for a specified duration (e.g., 48, 72, or 96 hours).
- Viability Assessment:
 - Use a suitable cell viability reagent, such as:
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Add MTT solution to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance.
 - Resazurin (e.g., alamarBlue™): Add resazurin to the wells and measure the fluorescence after an incubation period.
 - ATP-based assays (e.g., CellTiter-Glo®): Lyse the cells and measure the luminescence, which correlates with the amount of ATP and thus the number of viable cells.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
 - Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the drug concentration.







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Caption: General experimental workflows for in vitro characterization of Antitumor agent-28.

Conclusion and Future Directions

Antitumor agent-28 is a highly potent and selective inhibitor of ATM kinase with demonstrated in vitro activity against cancer cell lines. Its mechanism of action, centered on the disruption of the DNA damage response, makes it a promising candidate for further investigation as a therapeutic agent, potentially in combination with DNA-damaging chemotherapies or radiation.

Future research should focus on:

Elucidation of the precise 2D and 3D chemical structure.



- In vivo efficacy studies in relevant cancer models.
- Pharmacokinetic and pharmacodynamic profiling.
- Investigation of potential synergistic effects with other anticancer agents.
- Detailed studies on its effects on downstream signaling pathways in various cancer contexts.

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